N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Description
N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide is a fluorinated benzamide derivative characterized by a 4-chlorobenzyl group attached to the amide nitrogen and a highly fluorinated hexyl chain at the benzamide’s 2-position.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF13NO/c21-11-7-5-10(6-8-11)9-35-14(36)12-3-1-2-4-13(12)15(22,23)16(24,25)17(26,27)18(28,29)19(30,31)20(32,33)34/h1-8H,9H2,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSGINNGSAZHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C20H11ClF13NO
- Molecular Weight : 563.74 g/mol
- CAS Number : 680213-78-9
The biological activity of this compound is largely attributed to its unique structural features. The presence of the chlorobenzyl group and the tridecafluorohexyl moiety contributes to its lipophilicity and potential interaction with biological membranes. Such interactions can influence cellular uptake and bioactivity.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance:
- Case Study : In vitro assays demonstrated that related benzamide derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
Antibacterial Activity
The antibacterial properties of related compounds have been documented:
- Research Findings : A series of 4-chloro derivatives were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria. Some compounds showed promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
Comparative Biological Activity Table
Toxicity and Safety Profile
The safety profile of N-(4-chlorobenzyl)-2-(1,1,2,... is critical for its application in therapeutic settings. Preliminary toxicity studies indicate that while some derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to fully assess their safety profiles.
Comparison with Similar Compounds
Key Observations:
- Fluorinated Chain Impact: The tridecafluorohexyl chain in the target compound and ’s analog likely increases hydrophobicity and chemical stability compared to non-fluorinated benzamides (e.g., ). This could enhance membrane permeability in biological systems or improve durability in material coatings .
- Aromatic Substitution : The 4-chlorobenzyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to 4-chlorophenyl () or 2,3-dimethylphenyl (). This may influence binding affinity in pharmaceutical targets or alter spectroscopic profiles .
Research Findings on Analogous Compounds
Spectrofluorometric Properties ()
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibits measurable fluorescence intensity, attributed to the electron-donating methoxy group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
